2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 849678-29-1) is a heterocyclic compound featuring a fused benzofuran-pyrimidinone core linked to a 2-(trifluoromethyl)phenyl group via an acetamide bridge. Its molecular formula is C19H12F3N3O3 (MW: 387.318 g/mol). Key characteristics include:
- Structural Features: The benzofuro[3,2-d]pyrimidine core provides a planar aromatic system, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
- Biological Activity: Potential kinase inhibition and anticancer properties due to interactions with ATP-binding pockets in enzymes .
Properties
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3/c20-19(21,22)12-6-2-3-7-13(12)24-15(26)9-25-10-23-16-11-5-1-4-8-14(11)28-17(16)18(25)27/h1-8,10H,9H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYOYRDFAZTHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from simpler precursors. One common route includes the cyclization of a substituted benzofuran precursor with appropriate reagents to form the benzofuro[3,2-d]pyrimidine core, followed by acylation to introduce the acetamide moiety. Reaction conditions often involve the use of strong acids or bases and high temperatures to drive the cyclization and functionalization processes.
Industrial Production Methods
While specific industrial methods for this compound may vary, standard large-scale organic synthesis techniques would be employed. This could include optimizing the yield and purity through careful control of reaction parameters, such as temperature, solvent choice, and reaction time. Industrial reactors and continuous flow systems may be utilized to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at its functional groups, particularly the acetamide and benzofuran moieties.
Reduction: : Reduction reactions could modify the oxo group or other reducible functionalities within the molecule.
Substitution: : The trifluoromethyl group may participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic media.
Reduction: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: : Introduction of additional oxygen-containing functional groups such as hydroxyl or carboxyl groups.
Reduction: : Conversion of oxo groups to hydroxyl groups.
Substitution: : Replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
Biological Activities
The biological activities of 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide have been explored in various studies, indicating its potential in the following areas:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by promoting apoptosis and targeting specific cellular pathways involved in cancer progression.
- Anticonvulsant Properties : Research indicates that derivatives of this compound may exhibit anticonvulsant activity, providing a basis for developing new antiepileptic drugs. The structural modifications can significantly influence their efficacy against seizures .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves several key steps that require specific reaction conditions to optimize yield and purity. Key reactions include:
- Amidation Reactions : These reactions are crucial for modifying the compound's structure to enhance biological activity or create derivatives with improved properties.
- Cyclization Reactions : These reactions can lead to the formation of new heterocyclic structures that may exhibit distinct biological activities.
Case Studies and Research Findings
A variety of studies have documented the applications of this compound:
Mechanism of Action
The precise mechanism of action depends on the specific application but generally involves the compound interacting with molecular targets such as enzymes or receptors. In biological systems, it may inhibit or activate certain pathways, leading to therapeutic effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Modifications on the Aromatic Ring
Implications :
- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (target compound) offers greater lipophilicity, improving blood-brain barrier penetration, while trifluoromethoxy () may reduce off-target interactions due to increased polarity .
- Halogenated vs. Nitro Groups : Dichlorophenyl () improves metabolic stability, whereas the nitro group () may confer prodrug activation mechanisms .
Core Structure Variations
| Compound Name | Core Structure | Key Features | Biological Activity |
|---|---|---|---|
| 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | Thieno[3,2-d]pyrimidine | Sulfur atom in thiophene enhances π-stacking; butyl group increases lipophilicity | Anticancer activity via kinase inhibition . |
| N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide | Thieno[3,2-d]pyrimidine | Ethyl and methyl groups improve solubility; thiophene core alters electronic properties | Antimicrobial and anti-inflammatory applications . |
Implications :
- Benzofuro vs. Thieno Cores: Benzofuran (target compound) has higher aromaticity and oxygen-mediated hydrogen bonding, whereas thiophene () offers sulfur-driven hydrophobic interactions .
Functional Group Modifications
| Compound Name | Functional Group | Molecular Formula | Impact on Properties |
|---|---|---|---|
| 2-[[3-(3-ethoxypropyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | Sulfanyl linkage | C23H23N3O4S | Sulfur atom increases potential for disulfide bond formation; ethoxypropyl enhances solubility . |
| 2-butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | Butylamino group | C20H18FN3O2 | Alkyl chain improves membrane permeability; fluorine enhances bioavailability . |
Implications :
- Sulfanyl vs. Acetamide Linkages : Sulfanyl groups () may facilitate redox interactions, while acetamide (target compound) offers hydrogen-bonding capacity .
Biological Activity
2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically those containing both pyrimidine and benzofuran moieties. Its unique structural features may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzofuro[3,2-d]pyrimidine core with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is critical for its potential therapeutic applications .
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes and receptors. Research indicates that compounds within this class can exhibit inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases .
Inhibitory Effects
Recent studies have evaluated the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives of benzofuro[3,2-d]pyrimidines demonstrated moderate activity against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM) . This suggests that the compound may possess similar inhibitory properties, making it a candidate for further investigation in neurodegenerative diseases.
Biological Activity Assessment
The biological activities of this compound can be summarized as follows:
| Activity | Target | IC50 Value |
|---|---|---|
| Cholinesterase Inhibition | AChE | 19.2 μM |
| Cholinesterase Inhibition | BChE | 13.2 μM |
| Antioxidant Potential | Various Radical Scavenging | Moderate Activity |
Case Studies and Research Findings
- Antimicrobial Activity : Various derivatives of benzofuro[3,2-d]pyrimidines have been synthesized and screened for their antibacterial and antifungal properties. These studies indicate that modifications in structure significantly influence biological activity, suggesting a structure–activity relationship that warrants further investigation .
- Anticonvulsant Properties : Related compounds have shown promise in anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy management . The unique combination of structural features in these compounds may enhance their efficacy against seizures.
- Computational Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased binding affinity to target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
